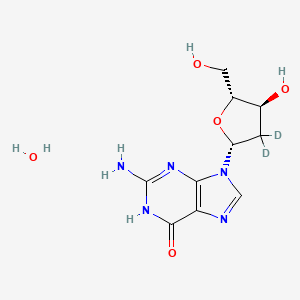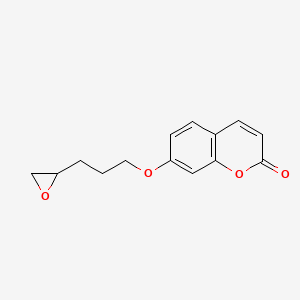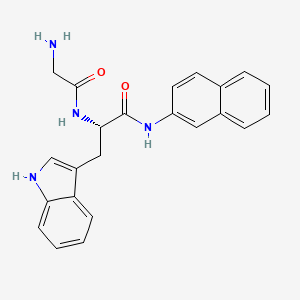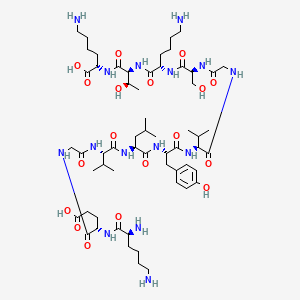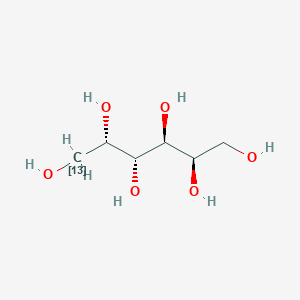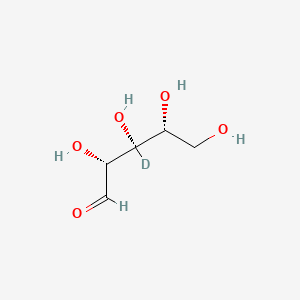
Xylose-d1-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylose-d1-2 is a deuterated form of xylose, a monosaccharide of the aldopentose type consisting of five carbon atoms and an aldehyde functional group. Xylose is a sugar commonly found in wood and is widely used in various industrial applications. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1-2 typically involves the deuteration of xylose. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium into the xylose molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is ensured through various purification techniques, including chromatography and crystallization.
化学反応の分析
Types of Reactions
Xylose-d1-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid.
Reduction: Reduction of this compound can yield xylitol, a common sugar alcohol.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products
Oxidation: Xylonic acid
Reduction: Xylitol
Substitution: Various substituted xylose derivatives
科学的研究の応用
Xylose-d1-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of xylose in various organisms.
Medicine: Used in diagnostic tests to study malabsorption and other gastrointestinal conditions.
Industry: Employed in the production of biofuels and biochemicals from lignocellulosic biomass.
作用機序
The mechanism of action of Xylose-d1-2 involves its metabolism through various biochemical pathways. In microorganisms, xylose isomerase and xylulokinase play key roles in converting xylose to xylulose, which then enters the pentose phosphate pathway. The deuterium label in this compound allows researchers to track its metabolic fate and study the kinetics of these reactions.
類似化合物との比較
Similar Compounds
D-Xylonic Acid: A product of xylose oxidation.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Xylooligosaccharides: Short chains of xylose units used as prebiotics.
Uniqueness
Xylose-d1-2 is unique due to its deuterium label, which makes it an invaluable tool in research. The isotopic substitution allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with non-deuterated compounds.
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC名 |
(2R,3S,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5D |
InChIキー |
PYMYPHUHKUWMLA-ITINVTGCSA-N |
異性体SMILES |
[2H][C@]([C@@H](CO)O)([C@H](C=O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



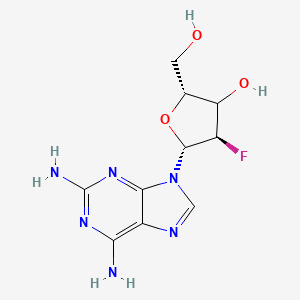
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
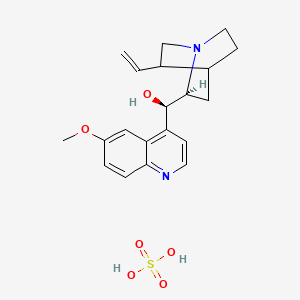

![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
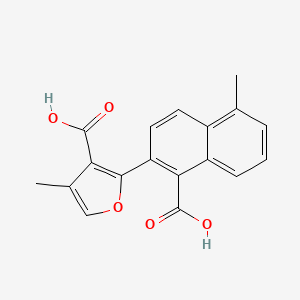
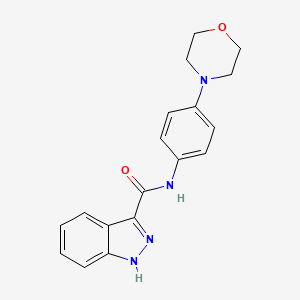
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
